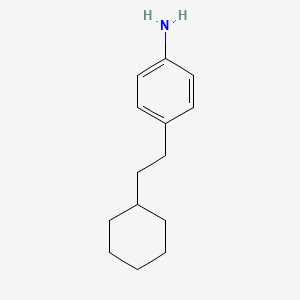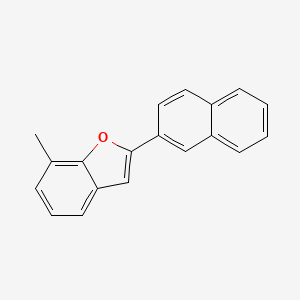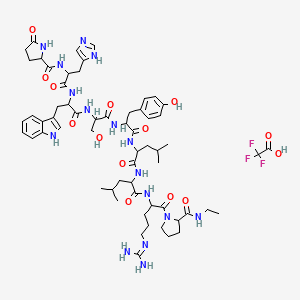
4-(2-Cyclohexylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclohexylethyl)aniline is an organic compound characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to an aniline moiety. This compound is part of the broader class of anilines, which are aromatic amines known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclohexylethyl)aniline typically involves the reaction of cyclohexylethyl halides with aniline under specific conditions. One common method is the nucleophilic substitution reaction where cyclohexylethyl bromide reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction times. Catalysts such as palladium or copper complexes can be employed to facilitate the coupling reactions between cyclohexylethyl halides and aniline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Cyclohexylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions include substituted anilines, nitroanilines, and other functionalized derivatives depending on the specific reagents and conditions employed .
Applications De Recherche Scientifique
4-(2-Cyclohexylethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound can be utilized in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs with specific biological activities.
Industry: It is employed in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 4-(2-Cyclohexylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and other biochemical interactions .
Comparaison Avec Des Composés Similaires
Aniline: The parent compound, aniline, is a simpler aromatic amine with a wide range of applications.
N-(2-Hydroxyethyl)aniline: This compound has a hydroxyethyl group instead of a cyclohexylethyl group, leading to different chemical properties and applications.
Cyclohexylamine: A related compound where the cyclohexyl group is directly attached to the amine, lacking the ethyl linker.
Uniqueness: 4-(2-Cyclohexylethyl)aniline is unique due to the presence of both the cyclohexyl and ethyl groups, which impart specific steric and electronic properties.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
4-(2-cyclohexylethyl)aniline |
InChI |
InChI=1S/C14H21N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h8-12H,1-7,15H2 |
Clé InChI |
YDYPWZDUMHMJRM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)

![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)









